Colonic Tissue Exposure vs. Plasma Exposure: 145-Fold Higher Colonic Cmax in Humans
Izencitinib achieves a mean colonic tissue maximum concentration (Cmax) of 2,900 ng/mL at 80 mg QD in ulcerative colitis patients, compared to a mean plasma Cmax of 20 ng/mL—a 145-fold higher drug concentration at the intended site of action [1]. In contrast, systemic JAK inhibitors like tofacitinib and upadacitinib are designed for high systemic bioavailability and exhibit plasma-to-tissue concentration ratios that do not confer gut selectivity [2]. This differential exposure profile is the direct consequence of izencitinib's molecular design for limited systemic absorption and high intestinal retention [3].
| Evidence Dimension | Colonic tissue Cmax vs. Plasma Cmax ratio (human UC patients) |
|---|---|
| Target Compound Data | Colonic tissue Cmax: 2,900 ng/mL; Plasma Cmax: 20 ng/mL (145:1 ratio) at 80 mg QD |
| Comparator Or Baseline | Systemic JAK inhibitors (tofacitinib, upadacitinib): designed for systemic bioavailability; no gut-selective tissue-plasma differential |
| Quantified Difference | 145-fold higher colonic tissue concentration relative to plasma |
| Conditions | Phase 1b study in patients with moderately to severely active ulcerative colitis; 28-day once-daily oral dosing at 80 mg |
Why This Matters
For researchers investigating gut-restricted JAK pathway modulation, this 145-fold tissue-plasma differential confirms that izencitinib can achieve pharmacologically active colonic concentrations while maintaining systemic exposure below the threshold for JAK-related systemic toxicities, a feature not replicable with systemic JAK inhibitors.
- [1] Sandborn WJ, et al. Development of Gut-Selective Pan-Janus Kinase Inhibitor TD-1473 for Ulcerative Colitis: A Translational Medicine Programme. Journal of Crohn's and Colitis. 2020;14(Supplement_1):S024-S025. View Source
- [2] Gut (BMJ Journal). Comparative table of JAK inhibitors in IBD: Tofacitinib, Filgotinib, Upadacitinib, TD-1473. View Source
- [3] Hardwick RN, et al. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species. Toxicological Sciences. 2022;186(2):323-337. View Source
